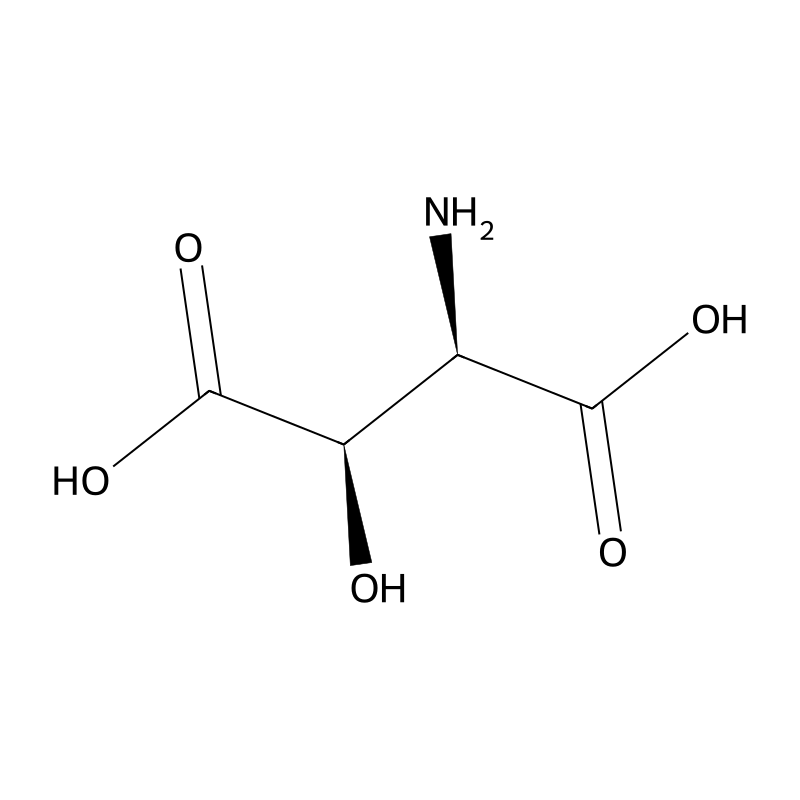

DL-threo-3-Hydroxyaspartic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

DL-threo-3-Hydroxyaspartic acid (DL-THA, CAS 4294-45-5) is a well-characterized, competitive, and transportable inhibitor of Excitatory Amino Acid Transporters (EAATs). As a structural analog of endogenous L-glutamate and L-aspartate, it is primarily procured as a pharmacological tool for neurochemical assays and as a specialized building block for solid-phase peptide synthesis [1]. In procurement contexts, its value is defined by its ability to competitively block glutamate uptake—with IC50 values typically ranging from 11 to 96 µM depending on the specific EAAT subtype—and its capacity to act as an alternative transport substrate [2]. Furthermore, its pre-installed beta-hydroxy group makes it a highly efficient precursor for synthesizing calcium-binding epidermal growth factor (EGF)-like domains, offering a direct synthetic route that bypasses the need for complex enzymatic hydroxylation.

Research Fit

Transportable inhibitor across EAAT1-4; non-transportable blocker at EAAT5. Supports isoform-specific interrogation.

Induces transporter-mediated heteroexchange, elevating extracellular glutamate. Fits efflux-mechanism studies.

Published intrathecal dosing data in rat formalin model supports spinal EAAT pharmacology research.

References

- [1] Kanai, Y., & Hediger, M. A. (1992). Primary structure and functional characterization of a high-affinity glutamate transporter. Nature, 360(6403), 467-471.

- [2] Shimamoto, K. (2008). Elucidation of Glutamate Transporter Functions Using Selective Inhibitors. Biological and Pharmaceutical Bulletin, 31(10), 1845-1850.

Substituting DL-THA with generic glutamate analogs or alternative EAAT inhibitors fundamentally alters experimental and synthetic outcomes. Unlike non-transportable blockers such as DL-TBOA, DL-THA is a transportable inhibitor; it is actively translocated by EAATs, thereby inducing heteroexchange and driving the reverse transport of endogenous glutamate [1]. If a buyer mistakenly procures a non-transportable blocker when heteroexchange is required, the resulting assay will fail to replicate substrate-coupled electrogenic currents. Stereochemically, substituting the threo-isomer with the erythro-diastereomer results in a near-total loss of transporter affinity [2]. In synthetic applications, attempting to use standard L-aspartic acid as a substitute requires challenging downstream beta-hydroxylation steps, drastically reducing overall peptide yield and increasing manufacturing complexity.

Substitution Risk

DL-TBOA or L-trans-2,3-PDC cannot replace DL-THA in heteroexchange assays; they lack substrate translocation and may suppress efflux pathways.

L-THA single enantiomer is reported to be 5- to 9-fold more potent at EAAT1-3. DL-THA racemate may shift dose-response relationships.

Published intrathecal antinociception data exist for DL-THA but not for L-THA, DL-TBOA, or PDC analogs under identical conditions, requiring pilot validation.

References

- [1] Shimamoto, K. (2008). Elucidation of Glutamate Transporter Functions Using Selective Inhibitors. Biological and Pharmaceutical Bulletin, 31(10), 1845-1850.

- [2] Lebrun, B., et al. (1997). New beta-hydroxyaspartate derivatives are competitive blockers for the bovine glutamate/aspartate transporter. Journal of Biological Chemistry, 272(33), 20336-20339.

Transportable vs. Non-Transportable Blockade

DL-THA is distinguished from bulk EAAT inhibitors by its mechanism of action: it is a transportable competitive inhibitor. While compounds like DL-TBOA provide pure, silent blockade without being translocated across the membrane, DL-THA is actively transported by EAAT1-4 [1]. This active translocation induces heteroexchange, leading to the reverse release of intracellular glutamate and generating measurable substrate-coupled ion currents.

| Evidence Dimension | Transporter translocation and heteroexchange induction |

| Target Compound Data | DL-THA acts as a transportable substrate, inducing heteroexchange and electrogenic currents. |

| Comparator Or Baseline | DL-TBOA acts as a non-transportable blocker, causing zero heteroexchange. |

| Quantified Difference | Binary functional divergence (transportable vs. non-transportable mechanism). |

| Conditions | In vitro EAAT-expressing Xenopus oocyte or mammalian cell models. |

Buyers must select DL-THA over TBOA when the experimental protocol specifically requires the induction of reverse glutamate transport or the measurement of substrate-driven currents.

Stereospecific EAAT Binding Affinity

The spatial orientation of the beta-hydroxy group is the primary determinant of EAAT binding affinity. Quantitative structure-activity relationships demonstrate that the threo-configuration found in DL-THA is strictly required for micromolar potency (IC50 ~31 µM for EAAT2). In stark contrast, the erythro-3-hydroxyaspartic acid diastereomer exhibits a profound reduction in affinity, rendering it practically inactive at standard assay concentrations [1].

| Evidence Dimension | EAAT binding affinity and uptake inhibition |

| Target Compound Data | DL-threo-3-Hydroxyaspartic acid (IC50 ~11-96 µM across EAAT subtypes). |

| Comparator Or Baseline | erythro-3-Hydroxyaspartic acid (negligible affinity / functionally inactive). |

| Quantified Difference | >10-fold reduction in binding affinity for the erythro isomer compared to the threo isomer. |

| Conditions | Radioligand uptake assays in EAAT-expressing cell lines. |

Procuring the exact threo-stereoisomer is critical, as generic mixtures containing the erythro form will fail to achieve reproducible transporter blockade.

Calcium-Binding Peptide Synthesis Efficiency

In the solid-phase synthesis of complex proteins, particularly those containing calcium-binding EGF-like domains, the presence of beta-hydroxyaspartate residues is critical for proper folding and metal coordination. Procuring DL-THA allows for the direct incorporation of this moiety using orthogonally protected derivatives [1]. If standard L-aspartic acid is used as a baseline substitute, the synthesis requires post-translational or late-stage enzymatic beta-hydroxylation, which suffers from low conversion rates and poor scalability.

| Evidence Dimension | Synthetic route efficiency for beta-hydroxylated peptides |

| Target Compound Data | Direct incorporation via protected DL-THA building blocks. |

| Comparator Or Baseline | L-Aspartic acid requiring downstream enzymatic hydroxylation. |

| Quantified Difference | Elimination of complex late-stage enzymatic steps. |

| Conditions | Solid-phase peptide synthesis (SPPS) workflows. |

Utilizing DL-THA as a direct precursor significantly streamlines the manufacturability and yield of specialized calcium-binding peptides compared to using unmodified aspartic acid.

Glutamate Heteroexchange Induction

Because DL-THA is a transportable inhibitor, it is the strictly indicated choice for microdialysis and electrophysiological studies designed to induce the reverse transport of glutamate [1]. It is specifically procured when researchers need to measure substrate-coupled ion fluxes or study the dynamics of non-vesicular glutamate release, scenarios where non-transportable blockers like TBOA would be ineffective.

Solid-Phase EGF-Like Peptide Synthesis

DL-THA serves as a critical starting material for synthesizing orthogonally protected beta-hydroxyaspartate derivatives (e.g., Fmoc-protected forms) [2]. These building blocks are essential for the industrial and laboratory-scale assembly of calcium-binding epidermal growth factor (EGF)-like domains, bypassing the low yields associated with post-synthetic enzymatic hydroxylation.

EAAT-Targeted Therapeutics Development

As a structurally validated, high-affinity scaffold, DL-THA is frequently used as a baseline comparator and structural template in medicinal chemistry [1]. Procurement of this compound supports the synthesis of next-generation glutamate transporter modulators, including conformationally restricted analogs or subtype-selective inhibitors, by providing a reliable benchmark for threo-specific binding interactions.

Application Fit Matrix

References

- [1] Shimamoto, K. (2008). Elucidation of Glutamate Transporter Functions Using Selective Inhibitors. Biological and Pharmaceutical Bulletin, 31(10), 1845-1850.

- [2] Sugiyama, Y., et al. (2004). Syntheses of optically pure beta-hydroxyaspartate derivatives as glutamate transporter blockers. Tetrahedron Letters, 45(36), 6823-6825.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

4294-45-5

Wikipedia

Explore Compound Types